Tert-butyl pyridine-1(2h)-carboxylate
Description
Structure
3D Structure
Properties
CAS No. |
79356-98-2 |
|---|---|
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
tert-butyl 2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C10H15NO2/c1-10(2,3)13-9(12)11-7-5-4-6-8-11/h4-7H,8H2,1-3H3 |
InChI Key |
XTDXZSGSIMLARD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Tert Butyl Pyridine 1 2h Carboxylates and Derivatives
Strategies for De Novo Formation of the Dihydropyridine (B1217469) Nucleus
The formation of the dihydropyridine ring system from acyclic or aromatic precursors is a cornerstone of synthetic efforts toward tert-butyl pyridine-1(2H)-carboxylates. These methods offer flexibility in accessing a wide range of substituted derivatives.
Reduction of Pyridine (B92270) Precursors (e.g., Pyridinium Salts)
A common and effective strategy for the synthesis of dihydropyridines involves the partial reduction of pyridine precursors, particularly pyridinium salts. The activation of the pyridine ring by N-alkylation or N-acylation facilitates the reduction process. The reduction of pyridinium salts can be achieved using various reducing agents, and the resulting dihydropyridine can be subsequently protected with a tert-butyloxycarbonyl (Boc) group.
The reduction of pyridinium salts can be accomplished through transfer hydrogenation, often catalyzed by transition metals like rhodium or iridium. nih.govliverpool.ac.uk For instance, rhodium-catalyzed transfer hydrogenation of pyridinium salts using formic acid can generate a dihydropyridine intermediate. nih.gov This intermediate can then be trapped and further functionalized. Another approach involves the use of zinc in the presence of an electrophile, such as benzyl bromide, to achieve reductive alkylation of pyridinium salts, leading to the formation of 1,4-dihydropyridines. rsc.org
The regioselectivity of the reduction can be influenced by the substituents on the pyridine ring and the choice of reducing agent. For example, isotopic labeling experiments have suggested that an initial 1,4-hydride addition to the pyridinium salt can occur, forming a 1,4-dihydropyridine intermediate. liverpool.ac.uk
| Precursor | Reducing Agent/Catalyst | Product Type | Reference |
| N-Substituted Pyridinium Salt | Rhodium catalyst, Formic Acid | Dihydropyridine | nih.gov |
| N-Substituted Pyridinium Salt | Iridium catalyst, Hydrogen Gas | Piperidine (B6355638) (via dihydropyridine) | liverpool.ac.uk |
| 4-Ethoxycarbonylpyridinium Salt | Zinc, Benzyl Bromide | 4,4-Disubstituted 1,4-dihydropyridine | rsc.org |
Dearomatization Reactions and Nucleophilic Additions to Pyridines
Dearomatization of pyridines represents a powerful method to access partially saturated nitrogen heterocycles like dihydropyridines. nih.govresearchgate.net This transformation disrupts the aromaticity of the pyridine ring, typically through the addition of nucleophiles, to generate more complex, three-dimensional structures. nih.gov The resulting dihydro-derivatives are versatile intermediates for further synthetic manipulations. nih.gov
Nucleophilic addition to pyridines or their activated forms (pyridinium salts) is a fundamental approach to dearomatization. acs.orgquimicaorganica.org Hard nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithiums) and hydrides, tend to attack the 2-position of the pyridine ring. quimicaorganica.org The regioselectivity of nucleophilic addition to pyridinium salts can be tuned to favor the formation of specific regioisomers. acs.orgresearchgate.net For instance, the addition of certain Grignard reagents to pyridinium salts can generate an enol-ether intermediate, which upon in situ hydrolysis, yields dihydropyridones. acs.orgresearchgate.net
Metal-free dearomatization methods have also been developed, utilizing reagents like amine boranes for the mild and selective reduction of N-heteroarenes to N-substituted 1,4- and 1,2-dihydropyridines. nih.gov Furthermore, a borane-catalyzed hydroboration of pyridine can generate a nucleophilic dihydropyridine, which can then undergo further reactions. researchgate.net
Ring-Closing Reactions (e.g., Cycloisomerization, Electrocyclization)
The construction of the dihydropyridine ring can also be achieved through intramolecular ring-closing reactions. These methods involve the cyclization of appropriately functionalized acyclic precursors. While specific examples detailing cycloisomerization or electrocyclization to directly form tert-butyl pyridine-1(2H)-carboxylates are less commonly highlighted in the reviewed literature, the general principles of these reactions are applicable in heterocyclic synthesis. A conjugate addition between two fragments, followed by proton transfers and intramolecular enamine formation, is a key step in the cyclization process to form the dihydropyridine ring in reactions like the Hantzsch synthesis. chemtube3d.com
Multicomponent Approaches to Dihydropyridine Cores
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most of the atoms from the starting materials. nih.gov The Hantzsch dihydropyridine synthesis is a classic and widely used MCR for the preparation of 1,4-dihydropyridine derivatives. alfa-chemistry.comorganic-chemistry.org This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonia source. alfa-chemistry.comorganic-chemistry.org
The mechanism of the Hantzsch synthesis involves the initial formation of an α,β-unsaturated carbonyl compound via a Knoevenagel condensation and a β-enamino ester from the reaction of the β-ketoester with ammonia. alfa-chemistry.com A subsequent Michael addition of the enamine to the unsaturated carbonyl compound, followed by cyclization and dehydration, yields the 1,4-dihydropyridine core. alfa-chemistry.comjsynthchem.com This method is notable for its operational simplicity and the ability to generate structurally diverse dihydropyridines by varying the starting components. jsynthchem.comacs.org Green synthetic approaches to the Hantzsch reaction have been developed, including catalyst-free methods and the use of environmentally benign solvents. acs.org
| Reaction Name | Components | Key Intermediates | Product |
| Hantzsch Dihydropyridine Synthesis | Aldehyde, 2x β-ketoester, Ammonia source | α,β-Unsaturated carbonyl, β-Enamino ester | 1,4-Dihydropyridine |
Stereoselective and Asymmetric Synthesis of Chiral tert-Butyl Dihydropyridine-1(2H)-Carboxylates
The development of stereoselective and asymmetric methods for the synthesis of chiral dihydropyridines is of significant interest, particularly for applications in medicinal chemistry where enantiomeric purity can be crucial for biological activity. ic.ac.uk Asymmetric synthesis aims to produce enantiomerically enriched products, often through the use of chiral auxiliaries, catalysts, or reagents.
One approach to asymmetric synthesis involves the diastereoselective addition of nucleophiles to chiral pyridine derivatives. For example, the addition of an aryllithium reagent to a chiral 3-dihydro-oxazolyl-5-methoxy-carbonyl pyridine has been reported to proceed with diastereomeric excesses ranging from 78-90%. ic.ac.uk The chiral auxiliary directs the incoming nucleophile to one face of the pyridine ring, leading to the preferential formation of one diastereomer.
Another strategy involves the use of chiral catalysts in dearomatization reactions. For example, a chiral copper hydride complex has been shown to catalyze the enantioselective C-C bond-forming dearomatization of pyridines. nih.gov Similarly, rhodium-catalyzed dearomatization of N-alkyl nicotinic acid esters with aryl boronic acids using a chiral BINAP ligand can produce dihydropyridines with a fully substituted stereocenter at the C6-position. mdpi.com
The following table summarizes selected research findings on the stereoselective synthesis of chiral dihydropyridines:
| Method | Chiral Source | Key Transformation | Stereoselectivity (de/ee) | Reference |
| Diastereoselective Nucleophilic Addition | Chiral oxazoline auxiliary | Addition of aryllithium to pyridine | 78-90% de | ic.ac.uk |
| Catalytic Asymmetric Dearomatization | Chiral copper hydride complex | C-C bond formation | Not specified | nih.gov |
| Catalytic Asymmetric Dearomatization | Rhodium/(R)-BINAP | Addition of aryl boronic acid | Not specified | mdpi.com |
Introduction of the tert-Butyloxycarbonyl (Boc) Protecting Group onto Nitrogenous Substrates
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under mild acidic conditions. researchgate.nettotal-synthesis.com The introduction of the Boc group onto a nitrogen atom, known as N-tert-butoxycarbonylation, is a crucial step in the synthesis of many complex molecules, including tert-butyl pyridine-1(2H)-carboxylates. researchgate.net
The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (Boc₂O). organic-chemistry.orgnih.gov The reaction is typically carried out in the presence of a base, such as 4-(dimethylamino)pyridine (DMAP), triethylamine (B128534), or sodium hydroxide, although catalyst-free methods in aqueous media have also been developed. nih.govcommonorganicchemistry.com The mechanism of Boc protection with Boc₂O and a base generally involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride (B1165640). total-synthesis.com
The choice of reaction conditions for N-tert-butoxycarbonylation can be tailored to the specific substrate. For instance, chemoselective N-Boc protection of amines can be achieved in the presence of other functional groups. organic-chemistry.org Catalyst-free N-tert-butyloxycarbonylation of amines in water is an environmentally friendly approach that can provide N-Boc derivatives in high yields without the formation of side products. nih.gov
| Reagent | Catalyst/Base | Solvent | Key Features | Reference |
| Di-tert-butyl dicarbonate (Boc₂O) | 4-(Dimethylamino)pyridine (DMAP) | Acetonitrile (B52724) | Accelerates the reaction | commonorganicchemistry.comwikipedia.org |
| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) | Methanol (B129727) or DMF | Anhydrous conditions for sensitive substrates | |
| Di-tert-butyl dicarbonate (Boc₂O) | None | Water/Acetone | Catalyst-free, eco-friendly | nih.gov |
| Di-tert-butyl dicarbonate (Boc₂O) | Iodine | Solvent-free | Mild, ambient temperature | organic-chemistry.org |
Advanced Synthetic Techniques: Continuous Flow Chemistry in N-Boc-Dihydropyridine Synthesis
The transition from batch to continuous flow manufacturing for the synthesis of N-Boc-dihydropyridines and related derivatives is driven by the pursuit of more efficient, safer, and scalable chemical processes. Flow reactors, particularly microreactors, provide a platform for conducting reactions under conditions that are often inaccessible or hazardous in conventional batch setups.
One of the primary approaches for synthesizing dihydropyridine scaffolds, which can be adapted for their N-Boc protected analogues, is the Hantzsch dihydropyridine synthesis. beilstein-journals.orgnih.gov This multicomponent reaction, involving an aldehyde, a β-ketoester, and a nitrogen source, is well-suited for translation to a continuous flow process. beilstein-journals.org By pumping the individual reactant streams into a heated microreactor, the reaction time can be significantly reduced from hours to minutes, leading to higher throughput and productivity.
Another relevant method is the Bohlmann-Rahtz pyridine synthesis, which can also be performed under continuous flow conditions to produce pyridines that are precursors to N-Boc-dihydropyridines. beilstein-journals.org The transfer of these established synthetic routes to a continuous flow setup often involves optimization of parameters such as solvent, temperature, and residence time to maximize yield and purity.
Detailed Research Findings:
Research into the continuous flow synthesis of dihydropyridine derivatives has demonstrated significant improvements over batch methods. For instance, studies have shown that conducting the Hantzsch synthesis in a microwave flow reactor can lead to high yields in very short reaction times. beilstein-journals.org While specific data on N-Boc-dihydropyridines is emerging, the principles and advantages observed for the synthesis of the core dihydropyridine ring are directly applicable.
The optimization of a continuous flow synthesis often involves a systematic variation of reaction parameters. For example, in the synthesis of pyridinium salts, a related class of compounds, a multi-objective Bayesian optimization approach has been used to simultaneously maximize yield and production rate by varying residence time, temperature, and reactant stoichiometry. nih.gov This data-driven approach can efficiently identify optimal reaction conditions, reducing the experimental effort required.
The choice of solvent is also a critical factor in continuous flow synthesis, as it can affect not only the reaction kinetics but also prevent issues like precipitation and clogging of the reactor. beilstein-journals.org The ability to operate at elevated temperatures and pressures in closed-loop flow systems allows for the use of a wider range of solvents, including those with high boiling points, further expanding the accessible reaction space.
Interactive Data Tables:
To illustrate the impact of reaction parameters on the outcome of a continuous flow synthesis, the following interactive table presents hypothetical data based on typical optimization studies for dihydropyridine synthesis.
| Entry | Temperature (°C) | Residence Time (min) | Yield (%) |
| 1 | 120 | 5 | 75 |
| 2 | 140 | 5 | 88 |
| 3 | 160 | 5 | 82 |
| 4 | 140 | 2 | 65 |
| 5 | 140 | 10 | 92 |
| 6 | 140 | 15 | 90 |
The following table outlines a comparison between a conventional batch synthesis and a continuous flow approach for a generic Hantzsch dihydropyridine synthesis, highlighting the key advantages of the latter.
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Reaction Time | Several hours | Minutes |
| Typical Yield | 70-85% | 85-95% |
| Scalability | Limited, requires larger vessels | Readily scalable by extending operation time or parallelization |
| Safety | Risk of thermal runaway in large batches | Enhanced safety due to small reaction volume and efficient heat transfer |
| Process Control | Moderate | Precise control over temperature, pressure, and residence time |
Reactivity and Mechanistic Investigations of Tert Butyl Pyridine 1 2h Carboxylates
Transformations of the Dihydropyridine (B1217469) Olefinic Bonds: Hydrogenation and Addition Reactions
The olefinic double bonds within the N-Boc-dihydropyridine ring are susceptible to a variety of transformations, most notably hydrogenation and addition reactions. These reactions provide pathways to saturated piperidine (B6355638) cores or functionalized dihydropyridine derivatives.
Hydrogenation: The catalytic hydrogenation of the dihydropyridine ring is a fundamental transformation that leads to the corresponding piperidine structure, a prevalent scaffold in many biologically active compounds. The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reduction. While specific examples for tert-butyl pyridine-1(2H)-carboxylate are part of broader studies, the general principles of dihydropyridine reduction are well-established. For instance, heterogeneous catalysts like platinum oxide (PtO₂) are commonly employed for the complete reduction of the dihydropyridine ring system.
Addition Reactions: The electron-rich double bonds of N-Boc-dihydropyridines readily undergo electrophilic addition reactions. In these reactions, an electrophile adds to the double bond, forming a carbocation intermediate which is then attacked by a nucleophile. The regioselectivity of this addition is governed by the stability of the resulting carbocation, with the electrophile typically adding to the less substituted carbon of the double bond (Markovnikov's rule). youtube.comyoutube.com
The nature of the substituent on the dihydropyridine ring and the specific electrophile used can lead to a variety of functionalized products. For example, the addition of halogens (e.g., Br₂) would proceed through a cyclic bromonium ion intermediate, leading to anti-addition products. ksu.edu.sa The presence of the N-Boc group, being electron-withdrawing through induction but capable of resonance donation, modulates the nucleophilicity of the double bonds, influencing the rate and regioselectivity of these additions. wikipedia.orglibretexts.org Nucleophilic addition to the double bonds is also possible, particularly when the ring is activated by other electron-withdrawing groups. dalalinstitute.com
Table 1: Examples of Addition Reactions to Olefinic Bonds
| Reaction Type | Reagents | General Product Type | Key Mechanistic Feature |
|---|---|---|---|
| Hydrogenation | H₂, Catalyst (e.g., PtO₂, Pd/C) | N-Boc-piperidine | Syn-addition of hydrogen |
| Halogenation | X₂ (X = Cl, Br) | trans-Dihalo-N-Boc-piperidine | Cyclic halonium ion intermediate |
| Hydrohalogenation | HX (X = Cl, Br, I) | Halo-N-Boc-piperidine | Carbocation intermediate (Markovnikov regioselectivity) youtube.comyoutube.com |
| Hydration (Acid-catalyzed) | H₃O⁺ | Hydroxy-N-Boc-piperidine | Carbocation intermediate (Markovnikov regioselectivity) youtube.com |
Cycloaddition Chemistry of N-Boc-Dihydropyridines
The conjugated diene system inherent in N-Boc-dihydropyridines makes them excellent substrates for cycloaddition reactions, particularly the Diels-Alder reaction. These reactions provide a powerful tool for the construction of complex polycyclic nitrogen-containing heterocycles.
N-Boc-dihydropyridines can act as dienes in [4+2] cycloaddition reactions with a variety of dienophiles. The stereochemistry of the dienophile is conserved in the product. For instance, a cis-dienophile will lead to a cis-fused cycloadduct. The regioselectivity of the Diels-Alder reaction is influenced by the electronic nature of both the diene and the dienophile. The Boc group, along with other substituents on the dihydropyridine ring, plays a crucial role in directing the orientation of the cycloaddition. youtube.com
For example, in reactions with asymmetric dienophiles, the formation of one regioisomer over another is often observed. This selectivity can be rationalized by considering the orbital coefficients of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile). Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. Research has demonstrated that N-Boc-dihydropyridines can participate in both inter- and intramolecular Diels-Alder reactions, leading to a wide array of bicyclic and polycyclic structures. nih.gov
Table 2: Cycloaddition Reactions of N-Boc-Dihydropyridines
| Reaction Type | Reactant Partner | Product Type | Key Features |
|---|---|---|---|
| [4+2] Diels-Alder (Intermolecular) | Alkenes, Alkynes (e.g., maleimides, acrylates) | Bicyclic azabicyclo[2.2.2]octene derivatives | High stereoselectivity and regioselectivity. youtube.com |
| [4+2] Diels-Alder (Intramolecular) | Dihydropyridine with a tethered dienophile | Polycyclic fused ring systems | Efficient construction of complex scaffolds. nih.gov |
| 1,3-Dipolar Cycloaddition | Nitrile oxides, Azides | Heterocyclic-fused dihydropyridines | Formation of five-membered heterocyclic rings. nih.gov |
Rearrangement Reactions and Isomerization Processes
N-Boc-dihydropyridine derivatives can undergo various rearrangement and isomerization reactions, often triggered by acidic, basic, or thermal conditions. These transformations can lead to structurally diverse and complex molecular architectures.
One notable example involves the tandem directed lithiation of N-Boc-4-methoxy-1,2-dihydropyridine. nih.gov This sequence allows for the introduction of substituents at the C-5 and C-6 positions, followed by an acidic workup that results in the formation of highly functionalized 2,3-dihydro-4-pyridones. This process involves a rearrangement of the initial dihydropyridine structure.
Isomerization of the double bonds within the dihydropyridine ring can also occur, particularly under conditions that allow for proton transfer or other equilibration processes. The relative thermodynamic stability of the possible isomers often dictates the final product distribution. For instance, conjugation with other substituents can drive the isomerization to a more stable system.
Influence of the Boc Group on Reactivity and Regioselectivity
The tert-butoxycarbonyl (Boc) group is not merely a passive protecting group; it actively influences the reactivity and regioselectivity of reactions involving the dihydropyridine ring. Its effects are a combination of steric and electronic factors.
Steric Effects: The bulky tert-butyl group exerts significant steric hindrance. This can influence the stereochemical outcome of reactions by blocking one face of the dihydropyridine ring, leading to attack from the less hindered face. In reactions involving organometallic reagents or enzymes, this steric bulk can play a decisive role in determining the stereoselectivity of the transformation.
Directing Group Effects: In reactions such as lithiation, the Boc group can act as a directed metalation group (DMG). By coordinating with the lithium reagent, it can direct deprotonation to an adjacent position, thereby controlling the regioselectivity of subsequent electrophilic trapping. The tandem directed lithiation of N-Boc-4-methoxy-1,2-dihydropyridine is a prime example of the Boc group working in concert with another directing group to achieve high regiocontrol. nih.gov
Detailed Mechanistic Elucidation of Key Synthetic Transformations
Understanding the detailed mechanisms of reactions involving N-Boc-dihydropyridines is crucial for optimizing reaction conditions and predicting product outcomes. Modern computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating these complex reaction pathways. nih.govnih.govedgccjournal.org
Cycloaddition Mechanisms: DFT calculations have been employed to study the transition states of Diels-Alder reactions involving dihydropyridine systems. nih.gov These studies can predict the activation energies for the formation of different regioisomers and stereoisomers, providing a theoretical basis for the experimentally observed selectivities. For example, analysis of the transition state geometries can reveal key stabilizing interactions, such as CH/π interactions, that favor one product over another. nih.gov
Hydride Transfer Mechanisms: The mechanism of hydride transfer from dihydropyridines is a subject of ongoing investigation. While often depicted as a direct, one-step process, computational studies have suggested that alternative pathways, such as an Alder-Ene-like mechanism, may be operative under certain conditions. scispace.com High-level ab initio and DFT computations have been used to characterize the transition states for these reactions, revealing them to be highly asynchronous and sometimes proceeding through intermediates with significant ionic character. scispace.com These theoretical investigations help to understand the continuous spectrum of mechanisms that can exist between direct hydride transfer and stepwise pathways.
Table 3: Mechanistic Insights from Computational Studies
| Reaction Type | Computational Method | Key Mechanistic Findings | Reference |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | DFT (B3LYP) | Elucidation of transition state stabilization through non-covalent interactions (e.g., CH/π). | nih.gov |
| Hydride Transfer | DFT, ab initio | Characterization of a mechanistic spectrum from direct transfer to stepwise (Alder-Ene) pathways; identification of asynchronous, aromatic transition states. | scispace.com |
| Diels-Alder Reaction | DFT | Rationalization of regio- and stereoselectivity based on transition state energies and frontier molecular orbital analysis. | nih.gov |
Derivatization and Functionalization of Tert Butyl Pyridine 1 2h Carboxylates
Regioselective Functionalization of the Dihydropyridine (B1217469) Ring System
The inherent reactivity of the N-Boc-1,2-dihydropyridine ring allows for direct functionalization, often with a high degree of regioselectivity. The electron-donating nature of the nitrogen atom, modulated by the Boc group, activates the ring for electrophilic substitution, primarily at the C3 and C5 positions.
Formylation:
The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgwikipedia.org This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.org The resulting electrophilic chloroiminium ion reacts with the activated dihydropyridine ring. wikipedia.org Subsequent hydrolysis of the iminium ion intermediate during workup yields the corresponding aldehyde. wikipedia.org This method has been successfully applied to various heterocyclic systems, demonstrating its utility for introducing a formyl group onto rings like N-Boc-1,2-dihydropyridine. cas.cnrsc.orgresearchgate.net
Trifluoromethylsulfonylation:
Trifluoromethylsulfonylation introduces the trifluoromethanesulfonyl (triflyl, -SO₂CF₃) group, a potent electron-withdrawing group and an excellent leaving group for subsequent cross-coupling reactions. The reaction typically involves treating the N-Boc-dihydropyridine substrate with triflic anhydride (B1165640) (Tf₂O) in the presence of a non-nucleophilic base, such as pyridine (B92270). This converts a hydroxyl group or an enolizable ketone into a triflate ester, which can then be used in further synthetic transformations. researchgate.net
Table 1: Key Reagents in Regioselective Functionalization
| Functionalization | Reagent System | Purpose |
|---|---|---|
| Formylation | DMF / POCl₃ (Vilsmeier-Haack) | Introduces a formyl (-CHO) group |
| Trifluoromethylsulfonylation | Triflic Anhydride (Tf₂O) / Pyridine | Converts OH groups to triflates (-OTf) for cross-coupling |
Introduction of Diverse Substituents via Transition-Metal Catalyzed Cross-Coupling Reactions
Transition-metal catalysis provides a powerful toolkit for forging carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a vast array of substituents onto the dihydropyridine core. researchgate.netgoogle.com These reactions typically involve the coupling of an organometallic nucleophile with an electrophilic partner (often a halide or triflate) and are mechanistically characterized by a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. psu.edu
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods, coupling an organoboron compound (like a boronic acid or its ester) with a halide or triflate. nih.gov For N-Boc-dihydropyridines, this requires a precursor such as tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate. nih.gov This boronic ester can be coupled with various aryl or heteroaryl halides under palladium catalysis to introduce diverse aromatic systems at the 4-position of the dihydropyridine ring. nih.govnih.gov
Sonogashira Coupling:
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and typically a copper co-catalyst. wikipedia.orgresearchgate.net This method allows for the introduction of alkynyl substituents onto a halogenated N-Boc-dihydropyridine ring. researchgate.netnih.gov These reactions are often run under mild conditions, using a base like triethylamine (B128534) which can also serve as the solvent. wikipedia.org Modern protocols have been developed that are copper-free and can be performed in aqueous media, enhancing the reaction's green credentials. researchgate.net
Other Cross-Coupling Reactions:
Beyond Suzuki and Sonogashira, other transition-metal catalyzed reactions are also applicable. Nickel-catalyzed photoredox reactions, for instance, offer a modern approach for C-O and C-N bond formation, using tert-butylamine (B42293) as a bifunctional additive that acts as both a base and a ligand. nih.gov Stille coupling (using organostannanes) and Negishi coupling (using organozincs) represent further possibilities for derivatization. psu.edu
Table 2: Common Cross-Coupling Reactions for Dihydropyridine Functionalization
| Reaction Name | Metal Catalyst | Nucleophile | Electrophile on Ring | Bond Formed |
|---|---|---|---|---|
| Suzuki-Miyaura | Palladium (Pd) | Organoboron (e.g., -B(OR)₂) | Halide (-Br, -I), Triflate (-OTf) | C-C (sp²-sp²) |
| Sonogashira | Palladium (Pd) / Copper (Cu) | Terminal Alkyne | Halide (-Br, -I), Triflate (-OTf) | C-C (sp²-sp) |
| Stille | Palladium (Pd) | Organostannane (e.g., -SnR₃) | Halide (-Br, -I) | C-C (sp²-sp²) |
| Nickel Photoredox | Nickel (Ni) | Alcohols, Amines | Halide (-Br, -I) | C-O, C-N |
Transformations of Existing Functional Groups on the Dihydropyridine Ring
Once initial functional groups are installed on the dihydropyridine ring, they can be further manipulated to access a wider range of derivatives. These transformations allow for fine-tuning of the molecule's properties.
For example, a formyl group introduced via the Vilsmeier-Haack reaction is a versatile chemical handle. cas.cn It can be oxidized to a carboxylic acid using standard oxidizing agents or reduced to a primary alcohol (hydroxymethyl group) with a reducing agent like sodium borohydride. Similarly, a cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or reduced to a primary amine (aminomethyl group) using reagents like lithium aluminum hydride or catalytic hydrogenation. researchgate.net These subsequent modifications significantly expand the chemical diversity achievable from a single functionalized intermediate. researchgate.net
Table 3: Representative Functional Group Interconversions
| Initial Group | Reagent(s) | Resulting Group |
|---|---|---|
| Formyl (-CHO) | KMnO₄, H₂CrO₄ | Carboxylic Acid (-COOH) |
| Formyl (-CHO) | NaBH₄, LiAlH₄ | Hydroxymethyl (-CH₂OH) |
| Cyano (-CN) | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) |
| Cyano (-CN) | LiAlH₄ or H₂/Pd | Aminomethyl (-CH₂NH₂) |
| Carboxylic Acid (-COOH) | SOCl₂, then R₂NH | Amide (-CONR₂) |
Chemical Modifications for Analog Synthesis and Structure-Activity Relationship Studies
The synthetic methods described above are instrumental in the generation of compound libraries for structure-activity relationship (SAR) studies. SAR is a critical process in drug discovery and materials science, where systematic structural modifications are made to a lead compound to understand how different chemical features influence its biological activity or physical properties. researchgate.net
By combining regioselective functionalization, cross-coupling reactions, and subsequent transformations, chemists can create a diverse set of analogs of a tert-butyl pyridine-1(2H)-carboxylate-based molecule. For example, a library of compounds could be synthesized by introducing various aryl groups at the C4-position via Suzuki coupling, while simultaneously varying a substituent at the C3-position. nih.gov The synthesis of bedaquiline (B32110) analogues, where modifications to the core ring structure were explored to improve its therapeutic profile, serves as a prime example of this strategy in action. nih.gov The evaluation of these analogs provides crucial data that correlates specific structural changes to effects on potency, selectivity, or other desired characteristics. researchgate.net
Selective Deprotection of the tert-Butyloxycarbonyl (Boc) Group
The final step in many synthetic sequences involving this scaffold is the removal of the N-Boc protecting group. The Boc group is prized for its stability under many reaction conditions, yet it can be cleaved under relatively mild acidic conditions. nih.gov
Standard deprotection involves treatment with strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane. nih.gov However, the harshness of this method can be incompatible with other acid-sensitive functional groups within the molecule. acsgcipr.org Consequently, a variety of milder and more selective methods have been developed.
Reported methods for N-Boc deprotection include:
Lewis Acids: Ytterbium triflate (Yb(OTf)₃) has been shown to catalyze the deprotection of tert-butyl esters, and similar Lewis acids can be employed for N-Boc removal. niscpr.res.in
Oxalyl Chloride: A combination of oxalyl chloride in methanol (B129727) provides a mild and efficient system for cleaving the N-Boc group at room temperature. nih.govrsc.org
Cerium(III) Chloride/Sodium Iodide: The CeCl₃·7H₂O-NaI system in acetonitrile (B52724) can selectively cleave tert-butyl esters while leaving N-Boc groups intact, but variations in conditions can also target the Boc group, highlighting the tunability of deprotection strategies. organic-chemistry.org
The choice of deprotection agent is critical for the successful synthesis of the final target compound, especially in complex molecules where functional group compatibility is paramount. acsgcipr.orgorganic-chemistry.org
Table 4: Selected Methods for N-Boc Deprotection
| Reagent/System | Conditions | Notes |
|---|---|---|
| Trifluoroacetic Acid (TFA) | DCM, room temp | Standard, strong acid conditions nih.gov |
| Oxalyl Chloride / Methanol | Methanol, room temp | Mild and efficient method rsc.org |
| Ytterbium Triflate (Yb(OTf)₃) | Nitromethane, 45-50°C | Lewis acid catalysis niscpr.res.in |
| CeCl₃·7H₂O / NaI | Acetonitrile, reflux | Can offer selectivity versus t-butyl esters organic-chemistry.org |
Advanced Spectroscopic and Analytical Characterization of Tert Butyl Pyridine 1 2h Carboxylates
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of tert-butyl pyridine-1(2H)-carboxylate, providing detailed information about the hydrogen and carbon framework of the molecule.
¹H NMR spectra are critical for identifying the protons within the dihydropyridine (B1217469) ring and the tert-butyl protecting group. The protons on the partially saturated ring typically appear as distinct multiplets in the olefinic region of the spectrum. For instance, the proton at the C2 position often presents as a doublet of doublets around 4.88 ppm, while the C6 proton can be found further downfield. The protons at C3, C4, and C5 also show characteristic signals that can be assigned through their coupling patterns. The nine equivalent protons of the tert-butyl group give rise to a sharp singlet at approximately 1.50 ppm, a hallmark of this protecting group.
¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The carbonyl carbon of the carbamate (B1207046) group is a key diagnostic signal, typically appearing around 152 ppm. The quaternary carbon of the tert-butyl group is observed near 82 ppm, and the methyl carbons of this group resonate at about 28 ppm. The sp² and sp³ carbons of the dihydropyridine ring can be found in the regions of 125-100 ppm and 45-20 ppm, respectively.
¹H and ¹³C NMR Chemical Shift Data for this compound
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C(O)O | - | ~152 |
| C(CH₃)₃ | - | ~82 |
| C(CH₃)₃ | ~1.50 (s, 9H) | ~28 |
| H-2 | ~4.88 (dd) | - |
| C-2 | - | ~45 |
| H-3 | Multiplet | - |
| C-3 | - | ~125 |
| H-4 | Multiplet | - |
| C-4 | - | ~100 |
| H-5 | Multiplet | - |
| C-5 | - | ~105 |
| H-6 | Multiplet | - |
| C-6 | - | ~25 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for gaining structural information through analysis of its fragmentation patterns. The nominal molecular weight of the compound is 195 g/mol .
In techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the molecule is often observed as its protonated form [M+H]⁺ at m/z 196. High-resolution mass spectrometry (HRMS) can provide the exact mass of this ion, allowing for the determination of the elemental composition and confirming the molecular formula as C₁₀H₁₅NO₂.
The fragmentation of this compound under mass spectrometric conditions provides valuable structural confirmation. A characteristic fragmentation pathway involves the loss of the tert-butyl group as isobutylene (B52900) (56 Da), leading to a prominent fragment ion at m/z 140. This is often followed by the loss of carbon dioxide (44 Da) to give a fragment corresponding to the pyridine (B92270) ring at m/z 96. Another significant fragmentation is the direct loss of the entire Boc group (100 Da), resulting in an ion at m/z 95.
Key Mass Spectrometry Fragments for this compound
| m/z Value | Identity |
|---|---|
| 196 | [M+H]⁺ |
| 140 | [M+H - C₄H₈]⁺ |
| 96 | [M+H - C₄H₈ - CO₂]⁺ |
| 95 | [M - C₅H₉O₂]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the carbamate group. This peak is typically observed in the region of 1700-1725 cm⁻¹, providing clear evidence for the presence of the Boc protecting group.
Other significant absorptions include those for the C=C stretching vibrations of the dihydropyridine ring, which usually appear in the 1600-1680 cm⁻¹ range. The C-H stretching vibrations of the aliphatic tert-butyl group and the ring methylene (B1212753) groups are found around 2850-3000 cm⁻¹. The C-O stretching of the ester functionality can also be identified in the fingerprint region, typically between 1200 and 1300 cm⁻¹.
Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| 1700-1725 | C=O stretch (carbamate) |
| 1600-1680 | C=C stretch (dihydropyridine ring) |
| 2850-3000 | C-H stretch (aliphatic) |
| 1200-1300 | C-O stretch (ester) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for this compound in the solid state, revealing precise bond lengths, bond angles, and the three-dimensional conformation of the molecule. Single crystal X-ray diffraction studies can confirm the non-planar nature of the dihydropyridine ring, which typically adopts a boat or envelope conformation.
These studies provide unambiguous proof of the connectivity of the atoms and the location of the tert-butyl carboxylate group on the nitrogen atom. The crystallographic data also offers insights into intermolecular interactions in the solid state, such as hydrogen bonding or van der Waals forces, which can influence the crystal packing. The bond lengths and angles obtained from X-ray analysis serve as a benchmark for theoretical calculations and can help in understanding the reactivity of the molecule.
Chromatographic Techniques (HPLC, UPLC, GC) for Purity Assessment and Isomer Separation
Chromatographic methods are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and potential isomers.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used for this purpose. Reversed-phase HPLC, employing a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is a common approach. Detection is typically carried out using a UV detector, as the dihydropyridine chromophore absorbs in the UV region. These techniques can effectively separate the target compound from more polar or less polar impurities, and the peak area can be used to quantify the purity.
Gas Chromatography (GC) can also be employed for the analysis of this compound, although its thermal lability may require careful optimization of the injection temperature to avoid on-column degradation. When coupled with a mass spectrometer (GC-MS), this technique provides both retention time data for purity assessment and mass spectral data for peak identification. Chiral chromatographic methods, either HPLC or GC with a chiral stationary phase, can be used for the separation of enantiomers if the molecule is substituted in a way that makes it chiral.
Computational Chemistry and Theoretical Modeling of Tert Butyl Pyridine 1 2h Carboxylates
Density Functional Theory (DFT) Studies of Electronic Structure and Energetics
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to investigate the electronic properties and energetics of tert-butyl pyridine-1(2H)-carboxylate derivatives. These studies typically involve optimizing the molecular geometry to find the lowest energy structure and then calculating various electronic descriptors.
Detailed research on related structures, such as tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate, demonstrates a common methodology. tandfonline.com In such studies, the molecular structure is optimized using DFT, for instance, at the B3LYP/6-311+G(2d,p) level of theory. tandfonline.comresearchgate.net The results from these calculations are often validated by comparing them with experimental data from X-ray crystallography, which has shown a high degree of consistency between the calculated and observed structures. tandfonline.comresearchgate.netnih.gov
Once the geometry is optimized, further analyses are performed. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. For example, in a study on a Schiff base derived from 2-hydrazinylpyridine, DFT calculations showed that the HOMO and LUMO were localized across the plane extending from the pyridine (B92270) ring to a phenol (B47542) ring, indicating the regions most susceptible to electrophilic and nucleophilic attack. nih.gov
Molecular Electrostatic Potential (MEP) analysis is another key application. MEP maps illustrate the charge distribution on the molecule's surface, identifying sites for intermolecular interactions. tandfonline.com These computational approaches provide fundamental insights into the electronic character and energetic stability of this class of compounds.
| Computational Task | Typical DFT Functional | Typical Basis Set | Key Outputs | Reference |
|---|---|---|---|---|
| Geometry Optimization | B3LYP | 6-311+G(2d,p) | Optimized molecular structure, bond lengths, bond angles | tandfonline.comresearchgate.net |
| Electronic Structure Analysis | B3LYP | 6-311+G(2d,p) | HOMO-LUMO energies, Molecular Electrostatic Potential (MEP) maps | tandfonline.comnih.gov |
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the dihydropyridine (B1217469) ring and the steric bulk of the tert-butyl group necessitate a thorough understanding of the conformational preferences of tert-butyl pyridine-1(2H)-carboxylates. Conformational analysis, through both static DFT calculations and dynamic simulations, reveals the accessible shapes a molecule can adopt.
DFT studies on complex heterocyclic systems containing dihydropyridine-like rings have identified various conformations, such as "sofa" and "boat" forms, and have calculated the specific puckering parameters to define them. nih.gov For instance, in one study, the dihedral angle between a pyridyl ring and an adjacent benzene (B151609) ring was determined to be 18.19 (3)°, highlighting the non-planar nature of the molecule. nih.gov
Molecular dynamics (MD) simulations offer a dynamic picture of molecular behavior over time. Studies on related pyridinium-based ionic liquids on surfaces provide a model for how these simulations are conducted. nih.gov In a typical MD study, the system is simulated for nanoseconds under specific conditions (e.g., an NVT ensemble at various temperatures). nih.gov Such simulations can reveal how different parts of the molecule, like the pyridine ring and the alkyl chain, orient themselves in response to their environment. For example, simulations of N-butylpyridinium on a gold surface showed that the alkyl tail tends to orient parallel to the surface, while the orientation of the pyridine ring itself can vary from parallel to perpendicular depending on temperature and surface characteristics. nih.gov These simulations use force fields to describe the interactions between atoms and algorithms like PME (Particle Mesh Ewald) for long-range electrostatics and LINCS for bond constraints. nih.gov
| Parameter | Description/Value | Purpose | Reference |
|---|---|---|---|
| Ensemble | NVT (Canonical) | Keeps the number of particles, volume, and temperature constant. | nih.gov |
| Simulation Time | 50 ns | Allows the system to evolve and reach equilibrium for analysis. | nih.gov |
| Temperature Control | V-rescale method | Maintains the system at a desired temperature (e.g., 300 K, 500 K). | nih.gov |
| Long-Range Electrostatics | Particle Mesh Ewald (PME) | Accurately calculates long-range coulombic interactions in periodic systems. | nih.gov |
Elucidation of Reaction Pathways and Transition States through Computational Methods
Computational chemistry is instrumental in mapping the detailed mechanisms of chemical reactions, including identifying intermediates and transition states. For reactions involving pyridine carboxylate derivatives, DFT calculations can predict whether a reaction is favored kinetically or thermodynamically.
A pertinent example is the computationally studied reaction of heteroaryl carbonitriles (including pyridine-based structures) with arylhydrazides to form either 1,2,4-triazoles or 1,3,4-oxadiazoles. acs.org DFT electronic structure calculations predicted that for an unsubstituted pyridine carbonitrile, the formation of the (1H)-1,2,4-triazole product is favored both kinetically and thermodynamically over the oxadiazole. acs.org
These studies involve calculating the free energy profile along the reaction coordinate. The highest point on this profile corresponds to the transition state, and its energy relative to the reactants gives the activation energy barrier. The first transition state, representing the nucleophilic attack of the hydrazide on the carbonitrile, is often the rate-determining step. nih.gov By comparing the activation barriers for different possible pathways, chemists can predict which product will form faster (kinetic control) and by comparing the final product energies, they can determine which is more stable (thermodynamic control). Such computational insights are invaluable for optimizing reaction conditions and predicting product selectivity. acs.org
Theoretical Studies on Intermolecular Interactions and Complex Formation
The way molecules of tert-butyl pyridine-1(2H)-carboxylates interact with each other and with other molecules determines their physical properties and behavior in solution and in the solid state. Theoretical studies provide a detailed picture of these non-covalent interactions.
Ab initio calculations on pyridine interacting with various small molecules have identified several types of stable complexes. nih.govresearchgate.net These interactions can be classified as σN-type hydrogen bonding (where a hydrogen bond forms with the nitrogen atom), π-type interactions (involving the aromatic ring), and other more exotic bonds like chalcogen and tetrel bonds. nih.gov
To understand the nature of these interactions, specialized analysis methods are employed:
Symmetry-Adapted Perturbation Theory (SAPT) dissects the total interaction energy into physically meaningful components: electrostatic, exchange (repulsive), induction (polarization), and dispersion. researchgate.netmdpi.com Studies using SAPT have shown that σN-type complexes are predominantly electrostatic in nature, while dispersion forces are critical for π-type complexes. researchgate.net
Atoms in Molecules (AIM) theory analyzes the electron density topology to find bond critical points (BCPs) between atoms, which are indicators of an interaction. nih.govmdpi.com
Natural Bond Orbital (NBO) analysis investigates charge transfer between the interacting molecules. nih.govmdpi.com
Studies on pyridine complexes have quantified these interactions, showing, for example, that N···S chalcogen bonds can have binding energies between -9.58 and -12.24 kJ/mol, while π-interactions can range from -10.76 to -13.33 kJ/mol. nih.gov
| Interaction Type | Characterized By | Calculated Binding Energy (kJ/mol) | Reference |
|---|---|---|---|
| Chalcogen Bond | N···S interaction | -9.58 to -12.24 | nih.gov |
| Tetrel Bond | N···C interaction | -10.78 to -11.81 | nih.gov |
| π-Interaction | Interaction with the aromatic ring | -10.76 to -13.33 | nih.gov |
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)
Computational methods are widely used to predict spectroscopic properties, which serves as a powerful tool for structure elucidation and verification. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for pyridine carboxylate derivatives is a prime example.
The standard method involves using DFT to calculate the magnetic shielding tensors for each nucleus in the molecule, often employing the Gauge-Including Atomic Orbital (GIAO) method. nih.govrsc.org The process typically follows these steps:
The molecule's 3D structure is optimized at a chosen level of theory (e.g., B3LYP/6-31G(d)). nih.gov
A single-point NMR calculation is performed on the optimized geometry to compute the absolute shielding tensors (σ). nih.gov
The calculated absolute shieldings are converted to relative chemical shifts (δ) by subtracting them from the shielding of a reference compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory (δ = σ_ref - σ_calc). researchgate.net
Often, a linear regression is applied to the calculated shifts to correct for systematic errors and improve agreement with experimental data. rsc.org
This methodology has been applied to a wide range of nitrogen-containing compounds, proving highly effective in assigning the correct structure where experimental data might be ambiguous, such as in identifying regioisomers, tautomers, or protonation states. rsc.org The accuracy of these predictions can be quite high; recent studies integrating DFT with machine learning have reported mean absolute errors (MAE) as low as 0.185 ppm for ¹H NMR and 0.944 ppm for ¹³C NMR. nih.gov
| Nucleus | Methodology | Reported Mean Absolute Error (MAE) | Reference |
|---|---|---|---|
| ¹³C | DFT-GIAO with Machine Learning | 0.944 ppm | nih.gov |
| ¹H | DFT-GIAO with Machine Learning | 0.185 ppm | nih.gov |
| ¹⁵N | DFT-GIAO (B3LYP/cc-pVDZ) with linear scaling | 95% of predictions within ±9.56 ppm | rsc.org |
| ¹JCH Coupling | DFT (ub97xd/6-311g(d,p)) with systematic offset | 2.16 Hz | bris.ac.uk |
Applications As Synthetic Intermediates and Building Blocks in Organic Synthesis and Medicinal Chemistry Research
Precursors for Polyhydroxylated Piperidines and Pyrrolidines
The carbon-carbon double bond within the dihydropyridine (B1217469) ring is a key functional handle for introducing multiple hydroxyl groups, leading to the synthesis of polyhydroxylated piperidines. These compounds are an important class of molecules, often studied as glycosidase inhibitors due to their structural resemblance to sugars. Standard organic reactions such as dihydroxylation or epoxidation followed by ring-opening can be applied to the alkene moiety of tert-butyl pyridine-1(2H)-carboxylate to install the desired hydroxyl functionalities onto the piperidine (B6355638) skeleton.
Furthermore, derivatization of these dihydropyridines can lead to precursors for polyhydroxylated pyrrolidines. sigmaaldrich.com Synthetic strategies involving oxidative cleavage of the piperidine ring, followed by reduction and recyclization, can transform the six-membered ring into a five-membered pyrrolidine (B122466) core decorated with hydroxyl groups. This pathway provides access to another significant class of alkaloids and therapeutic candidates.
Building Blocks for Complex Nitrogen-Containing Heterocycles (e.g., Indolizidines, Quinolizidines)
This compound derivatives are instrumental in the synthesis of complex bicyclic and polycyclic nitrogen-containing heterocycles, most notably indolizidine and quinolizidine (B1214090) alkaloids. A key strategy involves the conversion of N-Boc-dihydropyridines into more functionalized intermediates like 2,3-dihydro-4-pyridones. nih.gov These pyridones are powerful building blocks for constructing the fused ring systems characteristic of these alkaloids.
Research has demonstrated that sequential tandem directed lithiations of N-Boc-1,2-dihydropyridines can produce highly functionalized 2,3-dihydro-4-pyridones, which are then used in cyclization reactions to form the indolizidine core. nih.govdntb.gov.ua For example, a concise, five-step asymmetric synthesis of Indolizidine 209D, a natural product isolated from the skin of poison-dart frogs, was achieved using a chiral 2,3-dihydro-4-pyridone derived from this chemistry. dntb.gov.ua Similarly, general strategies for producing indolizidine and quinolizidine alkaloid frameworks have been developed that rely on the reactivity of cyclic carbonate intermediates, showcasing the modularity of using such building blocks. researchgate.net
Intermediates in the Total Synthesis of Natural Products and Alkaloid Analogues
The structural framework provided by this compound is a frequent starting point in the total synthesis of various natural products. Its ability to be transformed into key heterocyclic systems like indolizidines makes it invaluable. rsc.org The aforementioned synthesis of Indolizidine 209D is a prime example of its application in achieving a complex natural product target. dntb.gov.ua
Beyond direct replication of natural structures, this building block is also used to create analogues of complex alkaloids. Chemists can modify the dihydropyridine core or intermediates derived from it to produce a library of related compounds. researchgate.net This approach is crucial for structure-activity relationship (SAR) studies, where systematic changes to a molecule's structure help to identify the key features responsible for its biological activity. For instance, benzo-fused indolizidine alkaloid mimics have been prepared using strategies that involve intermediates conceptually related to dihydropyridones. researchgate.net
Scaffolds for the Design and Synthesis of Diverse Bioactive Compounds in Medicinal Chemistry
Pyridine (B92270) and dihydropyridine rings are considered "privileged scaffolds" in medicinal chemistry. researchgate.netnih.gov This designation is due to their frequent appearance in a vast number of FDA-approved drugs and biologically active compounds, where they are key to the molecule's pharmacological activity. nih.gov There are at least 95 pharmaceuticals approved by the US FDA that are derived from pyridine or dihydropyridine scaffolds. researchgate.netnih.gov
The N-Boc-dihydropyridine framework serves as a versatile template for generating large libraries of compounds for drug screening. nih.gov Its reactivity allows for the introduction of various substituents and the creation of diverse molecular shapes. Dihydropyridine-containing drugs are well-known for their role as calcium-channel blockers in treating hypertension and other heart conditions. nih.gov Examples of such drugs include nifedipine, amlodipine, and felodipine. nih.gov The scaffold is also present in drugs for a wide range of other conditions, highlighting its adaptability in interacting with different biological targets. nih.govresearchgate.net The ability to functionalize related piperidine-dione scaffolds further demonstrates how this core structure can be elaborated to access novel bioactive derivatives. researchgate.net
Future Research Perspectives for N Boc Dihydropyridines
Development of Highly Efficient and Sustainable Synthetic Methodologies for N-Boc-Dihydropyridines
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, emphasizing the development of environmentally benign and resource-efficient processes. For the production of N-Boc-dihydropyridines, a primary focus will be the design of synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.
A significant area of development will be the refinement of multicomponent reactions (MCRs), such as the Hantzsch dihydropyridine (B1217469) synthesis, to incorporate the N-Boc moiety directly or in a sequential one-pot fashion. The elegance of MCRs lies in their ability to construct complex molecules from simple starting materials in a single step, thereby increasing efficiency and reducing the need for intermediate purification steps. Future research will likely target the development of novel organocatalysts and nanocatalysts that can facilitate these reactions under milder conditions, such as using water as a solvent, which would represent a significant leap towards sustainability. acs.org
The exploration of microwave-assisted organic synthesis (MAOS) will continue to be a fruitful avenue for accelerating reaction rates and improving yields in the synthesis of N-Boc-dihydropyridines. The ability of microwave irradiation to rapidly and uniformly heat reaction mixtures can lead to cleaner reactions with fewer byproducts. The synergy between MCRs and MAOS, particularly in solvent-free or aqueous conditions, presents a powerful strategy for the sustainable production of these important intermediates.
Furthermore, a move towards biocatalysis, employing enzymes to carry out specific transformations, holds immense promise. The high selectivity of enzymes can lead to the formation of specific stereoisomers of N-Boc-dihydropyridines, a critical aspect for their application in medicinal chemistry. The development of robust and recyclable enzyme systems will be a key challenge and a significant focus of future research.
| Synthetic Methodology | Key Advantages | Future Research Direction |
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, reduced waste. | Development of novel, reusable catalysts for aqueous MCRs. |
| Microwave-Assisted Organic Synthesis (MAOS) | Rapid reaction times, increased yields, cleaner reactions. | Combination of MAOS with MCRs and sustainable solvents. |
| Biocatalysis | High stereoselectivity, mild reaction conditions. | Engineering robust and recyclable enzymes for dihydropyridine synthesis. |
| Catalysis in Aqueous Media | Environmentally benign, reduced use of volatile organic compounds. | Design of water-soluble catalysts and ligands. acs.org |
Exploration of Novel Reaction Manifolds and Catalytic Transformations for Dihydropyridine Scaffolds
The reactivity of the N-Boc-dihydropyridine scaffold is far from fully exploited. Future research will undoubtedly uncover novel reaction pathways and catalytic transformations that expand the synthetic utility of these compounds. A key area of interest lies in the development of innovative catalyst scaffolds to broaden the scope and efficiency of bioorthogonal reactions within living systems. researchgate.net The integration of diverse catalyst scaffolds offers exciting prospects for the precise manipulation of biomolecules. researchgate.net
C-H activation chemistry is set to play a pivotal role in the functionalization of the dihydropyridine ring. The ability to directly convert C-H bonds into C-C or C-heteroatom bonds offers a highly atom-economical approach to derivatization, avoiding the need for pre-functionalized substrates. The development of new ligands and transition-metal catalysts that can selectively activate specific C-H bonds on the N-Boc-dihydropyridine ring will be a major focus.
Furthermore, the exploration of asymmetric catalysis will be crucial for accessing enantiomerically pure N-Boc-dihydropyridine derivatives. Chiral catalysts, including organocatalysts and transition-metal complexes with chiral ligands, will be designed to control the stereochemical outcome of reactions such as cycloadditions, reductions, and additions to the dihydropyridine core.
The application of photoredox catalysis also presents exciting opportunities. Visible-light-mediated reactions can proceed under mild conditions and offer unique reactivity patterns that are not accessible through traditional thermal methods. The development of new photosensitizers and their application to the synthesis and functionalization of N-Boc-dihydropyridines will likely lead to the discovery of novel transformations.
| Catalytic Approach | Potential Transformation | Future Research Focus |
| C-H Activation | Direct arylation, alkylation, and amination of the dihydropyridine ring. | Design of highly selective and active catalyst systems. |
| Asymmetric Catalysis | Enantioselective synthesis of chiral dihydropyridine derivatives. | Development of novel chiral ligands and organocatalysts. |
| Photoredox Catalysis | Radical-mediated functionalization under mild conditions. | Discovery of new photosensitizers and reaction pathways. |
| Bioorthogonal Catalysis | Selective chemical transformations in biological environments. | Development of innovative catalyst scaffolds with enhanced efficiency. researchgate.net |
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production
The transition from laboratory-scale synthesis to industrial production often presents significant challenges. Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise process, offers a powerful solution for the scalable and safe production of N-Boc-dihydropyridines. The integration of flow reactors with automated synthesis platforms is a key future direction that promises to revolutionize the manufacturing of these compounds.
Flow chemistry provides precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for highly exothermic or hazardous reactions. Future research will focus on the design of specialized microreactors and packed-bed reactors tailored for the synthesis of N-Boc-dihydropyridines, potentially incorporating immobilized catalysts for continuous and efficient production.
The automation of flow synthesis will enable high-throughput screening of reaction conditions and the rapid generation of libraries of N-Boc-dihydropyridine derivatives. This will be invaluable for drug discovery and materials science applications. The development of sophisticated software and control systems will allow for real-time monitoring and optimization of reactions, leading to a more efficient and "hands-off" manufacturing process.
| Technology | Advantages | Future Research and Implementation |
| Flow Chemistry | Enhanced safety, scalability, precise process control, improved yield and purity. | Design of dedicated reactors and integration of in-line purification. |
| Automated Synthesis | High-throughput screening, rapid library generation, reduced manual labor. | Development of advanced software for process control and optimization. |
| Integrated Platforms | Seamless transition from synthesis to analysis and purification. | Miniaturization and development of "synthesis-on-a-chip" systems. |
Expanding the Scope of Derivatization for Enhanced Chemical Functionality
The true potential of N-Boc-dihydropyridines lies in their ability to serve as a platform for the introduction of a wide range of functional groups. Future research will focus on expanding the toolbox of derivatization strategies to create novel molecules with tailored properties for applications in medicinal chemistry, materials science, and catalysis.
One promising avenue is the development of late-stage functionalization techniques. These methods allow for the modification of complex molecules at a late stage in the synthetic sequence, providing rapid access to a diverse range of analogs. This is particularly important for structure-activity relationship (SAR) studies in drug discovery.
The incorporation of fluorine atoms or fluorinated groups into the N-Boc-dihydropyridine scaffold is another area of growing interest. Fluorination can significantly alter the physicochemical and biological properties of a molecule, such as its metabolic stability and binding affinity. The development of new and efficient fluorination reagents and methods will be crucial.
Furthermore, the synthesis of N-Boc-dihydropyridine-containing polymers and materials is an emerging field. By attaching the dihydropyridine unit to a polymer backbone, it may be possible to create materials with unique electronic, optical, or catalytic properties. The exploration of different polymerization techniques and the characterization of the resulting materials will be a key focus of future research.
Advanced Computational Design and Predictive Modeling for Structure-Reactivity Relationships
The synergy between experimental and computational chemistry is becoming increasingly important in modern chemical research. For N-Boc-dihydropyridines, advanced computational design and predictive modeling will play a crucial role in accelerating the discovery and development of new compounds and reactions.
Density Functional Theory (DFT) calculations will continue to be a valuable tool for understanding the electronic structure and reactivity of N-Boc-dihydropyridines. These calculations can provide insights into reaction mechanisms, predict the regioselectivity and stereoselectivity of reactions, and guide the design of new catalysts.
The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field. nih.govnih.gov By training ML models on large datasets of experimental data, it will be possible to predict the properties and reactivity of new N-Boc-dihydropyridine derivatives with high accuracy. nih.govnih.gov This will enable the in silico screening of virtual libraries of compounds, saving significant time and resources in the laboratory. The development of predictive models for properties such as solubility, metabolic stability, and biological activity will be a major focus. nih.govnih.gov
| Computational Method | Application | Future Development |
| Density Functional Theory (DFT) | Mechanistic studies, prediction of reactivity and selectivity. | Development of more accurate and efficient computational methods. |
| Machine Learning (ML) | Prediction of physicochemical properties, biological activity, and reaction outcomes. | Generation of large, high-quality datasets for model training. nih.govnih.gov |
| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and interactions with biological targets. | Integration with quantum mechanical methods for enhanced accuracy. |
| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between chemical structure and biological activity. | Application to large and diverse datasets of dihydropyridine derivatives. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
